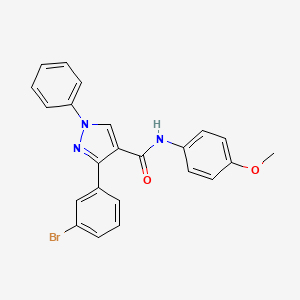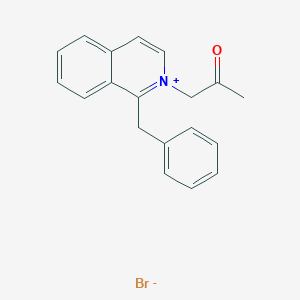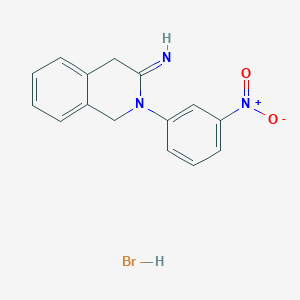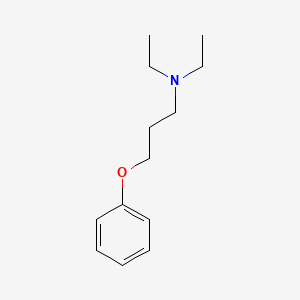![molecular formula C14H27NO2S B6138880 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, chemical synthesis, and material science.
Mechanism of Action
The exact mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is not fully understood. However, it has been proposed that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine inhibits the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and physiological effects:
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its ease of synthesis. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are a number of potential future directions for research on 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine. One area of interest is the development of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine and its effects on cellular processes. Finally, there is potential for the use of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in other fields, such as material science, due to its unique chemical properties.
Synthesis Methods
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 4-methylpentanoyl chloride and methylthioacetic acid in the presence of a base. The resulting product is then purified using methods such as column chromatography or recrystallization. Other methods of synthesis include the use of morpholine, 4-methylpentanoyl chloride, and methylthioacetic acid in the presence of a catalyst, such as triethylamine or pyridine.
Scientific Research Applications
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-12(2)5-4-6-13-11-15(8-9-17-13)14(16)7-10-18-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBADAMQJLVCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-[3-(methylthio)propanoyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)